molecular formula C12H10BrN3O4 B5529466 2-(4-bromophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide

2-(4-bromophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide

Cat. No. B5529466
M. Wt: 340.13 g/mol
InChI Key: PQVVREJOQYJMBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide derivatives often involves multi-step processes including alkylation, nitration, and specific reaction conditions to achieve desired yields. For instance, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide showcases a method involving alkylation and nitration steps to achieve high yields under optimized conditions, highlighting the complex nature of synthesizing bromophenoxy acetamide derivatives (Zhang Da-yang, 2004).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including those with bromophenoxy groups, has been extensively studied using techniques such as thin-layer chromatography, IR, and NMR. These methods confirm the structures of synthesized compounds and reveal interactions between different functional groups within the molecule (Gao Yonghong, 2009).

Chemical Reactions and Properties

Acetamide derivatives exhibit a variety of chemical reactions, including with sulfuryl chloride to introduce chlorophenoxy groups, showcasing the reactive nature of these compounds and their potential for further functionalization (Gao Yonghong, 2009). Additionally, the interaction between bromophenoxy and acetamido groups can significantly affect the chemical properties of the molecule, such as shifts in chemical shifts in NMR spectra (Zhang Da-yang, 2004).

properties

IUPAC Name

2-(4-bromophenoxy)-N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O4/c13-7-1-3-8(4-2-7)20-6-10(17)15-9-5-14-12(19)16-11(9)18/h1-5H,6H2,(H,15,17)(H2,14,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVVREJOQYJMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=CNC(=O)NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

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